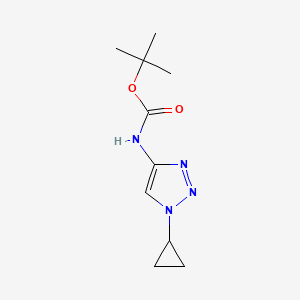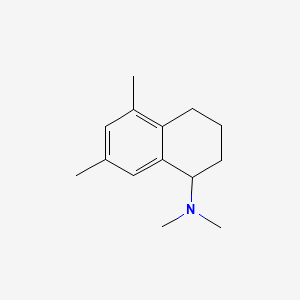
N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It plays a crucial role in the digestion of milk by curdling it, transforming caseinogen into insoluble casein . This enzyme is essential for young animals as it allows milk to be retained in the stomach for a longer period, facilitating better digestion . In the commercial sector, rennin is widely used in cheese production and other dairy processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rennin is typically extracted from the stomach lining of young calves. The process involves washing, drying, and cutting the stomach lining into small pieces, which are then macerated in water containing about 4% boric acid at 30°C for approximately five days . Alternatively, a brine extract can be prepared at 15-20°C .
Industrial Production Methods: In the industrial setting, rennin is often produced using recombinant DNA technology. This involves inserting the gene responsible for rennin production into microorganisms such as bacteria or fungi, which then produce the enzyme in large quantities. This method ensures a consistent and reliable supply of rennin for commercial use .
Chemical Reactions Analysis
Types of Reactions: Rennin primarily undergoes proteolytic reactions, where it cleaves specific peptide bonds in proteins. The most notable reaction is the conversion of caseinogen to casein in milk .
Common Reagents and Conditions: Rennin requires an acidic environment to function optimally. It is most active at a pH of around 4.0 to 4.6 and a temperature of 30-37°C . Calcium ions are also necessary for the coagulation process, as they facilitate the conversion of caseinogen to casein .
Major Products Formed: The primary product of rennin’s action on milk is curd, which consists of coagulated casein. This curd is then processed further to produce various types of cheese .
Scientific Research Applications
Rennin has a wide range of applications in scientific research and industry:
Mechanism of Action
Rennin exerts its effects by specifically cleaving the peptide bond between phenylalanine and methionine in caseinogen, converting it into insoluble casein . This action is facilitated by the presence of calcium ions, which help stabilize the casein micelles, leading to coagulation . The enzyme is secreted as an inactive precursor, prorennin, which is activated by the acidic environment of the stomach .
Comparison with Similar Compounds
Uniqueness of Rennin: Rennin’s specificity for caseinogen and its role in milk coagulation make it unique among proteolytic enzymes. Unlike pepsin and trypsin, which have broader roles in protein digestion, rennin’s activity is highly specialized and crucial for the dairy industry .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21N/c1-10-8-11(2)12-6-5-7-14(15(3)4)13(12)9-10/h8-9,14H,5-7H2,1-4H3 |
InChI Key |
GNOLWGAJQVLBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCCC(C2=C1)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13710189.png)
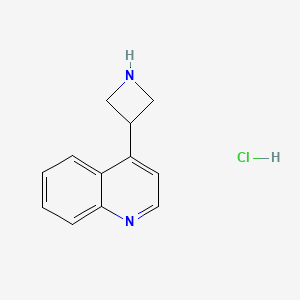

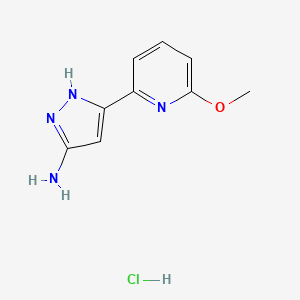


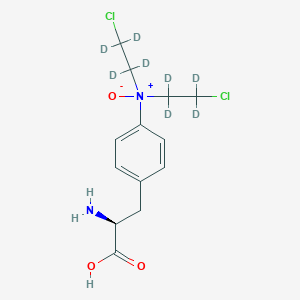
![[1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13710239.png)
![Sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride](/img/structure/B13710247.png)
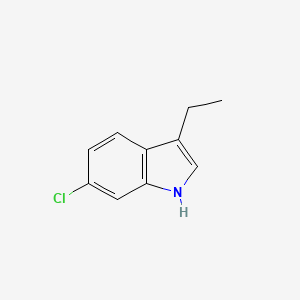
![1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13710257.png)
![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)
